molecular formula C8H14N4O2 B13543705 Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13543705
M. Wt: 198.22 g/mol
InChI Key: IQVNVNJACUKWEM-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Butanoate Chain: The butanoate chain is introduced via an esterification reaction, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

    Introduction of the Methylamino Group: The methylamino group is added through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group may participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(amino)-4-(1h-1,2,4-triazol-1-yl)butanoate: Similar structure but lacks the methyl group on the amino moiety.

    Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to the specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the triazole ring, methylamino group, and ester functionality makes it a versatile compound in various chemical and biological contexts.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C8H14N4O2/c1-9-7(8(13)14-2)3-4-12-6-10-5-11-12/h5-7,9H,3-4H2,1-2H3

InChI Key

IQVNVNJACUKWEM-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C=NC=N1)C(=O)OC

Origin of Product

United States

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